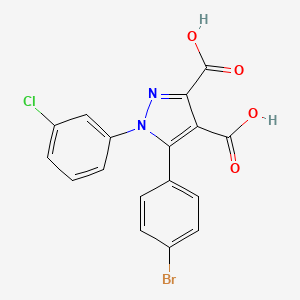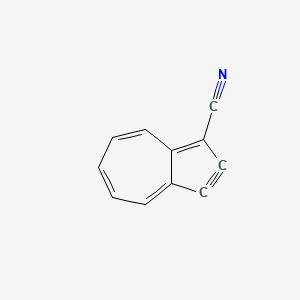
2,3-Didehydroazulene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Didehydroazulene-1-carbonitrile is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a nitrile group (-C≡N) attached to an azulene ring system. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which is unusual for hydrocarbons. The compound’s unique structure and properties make it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Didehydroazulene-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of azulene derivatives with cyanating agents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to maintain the quality of the product.
化学反応の分析
Types of Reactions: 2,3-Didehydroazulene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the azulene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azulene oxides, while reduction can produce azulene amines.
科学的研究の応用
2,3-Didehydroazulene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its unique color properties.
作用機序
The mechanism by which 2,3-Didehydroazulene-1-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The azulene ring system can also interact with cellular components, affecting pathways related to oxidative stress and inflammation.
類似化合物との比較
Azulene: The parent compound of 2,3-Didehydroazulene-1-carbonitrile, known for its blue color and aromatic properties.
Naphthalene: Another bicyclic aromatic hydrocarbon, but with different chemical properties and applications.
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings, used in the production of dyes and as a scintillator.
Uniqueness: this compound is unique due to the combination of the azulene ring system and the nitrile group
特性
CAS番号 |
96286-57-6 |
|---|---|
分子式 |
C11H5N |
分子量 |
151.16 g/mol |
IUPAC名 |
2,3-didehydroazulene-1-carbonitrile |
InChI |
InChI=1S/C11H5N/c12-8-10-7-6-9-4-2-1-3-5-11(9)10/h1-5H |
InChIキー |
PABWJBDLOGWXEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C#CC(=C2C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)
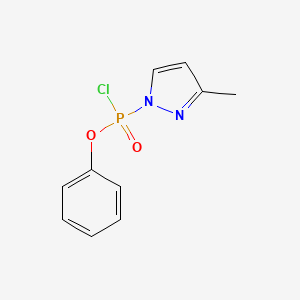

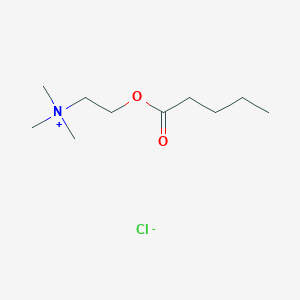
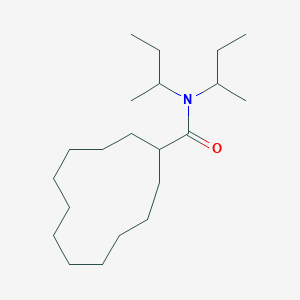
![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)
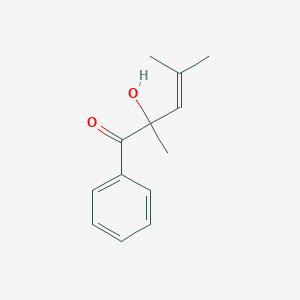

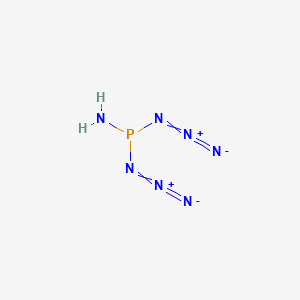

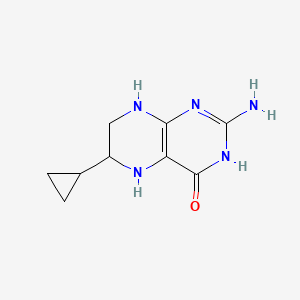
acetate](/img/structure/B14345564.png)
